molecular formula C29H23NO4 B14946606 (4E)-4-[3-methoxy-2-(naphthalen-1-ylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

(4E)-4-[3-methoxy-2-(naphthalen-1-ylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B14946606
M. Wt: 449.5 g/mol
InChI Key: JSSUESDZFUKREF-KOEQRZSOSA-N
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Description

(4E)-4-[3-methoxy-2-(naphthalen-1-ylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[3-methoxy-2-(naphthalen-1-ylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[3-methoxy-2-(naphthalen-1-ylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

(4E)-4-[3-methoxy-2-(naphthalen-1-ylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[3-methoxy-2-(naphthalen-1-ylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H23NO4

Molecular Weight

449.5 g/mol

IUPAC Name

(4E)-4-[[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C29H23NO4/c1-19-13-15-21(16-14-19)28-30-25(29(31)34-28)17-22-9-6-12-26(32-2)27(22)33-18-23-10-5-8-20-7-3-4-11-24(20)23/h3-17H,18H2,1-2H3/b25-17+

InChI Key

JSSUESDZFUKREF-KOEQRZSOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C(=CC=C3)OC)OCC4=CC=CC5=CC=CC=C54)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OCC4=CC=CC5=CC=CC=C54)C(=O)O2

Origin of Product

United States

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